molecular formula C37H20N8Na4O12S4 B12757603 Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate CAS No. 83784-01-4

Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate

Cat. No.: B12757603
CAS No.: 83784-01-4
M. Wt: 988.8 g/mol
InChI Key: IJULFKLABVJLFK-UHFFFAOYSA-J
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Description

Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is a complex organic compound It is characterized by its multiple sulfonate groups and azo linkages, which are often associated with dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing sulfonate groups.

    Sulfonation: Additional sulfonation steps may be required to introduce the sulfonate groups at specific positions on the aromatic rings.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a dye or pigment in various applications due to its vibrant color and stability.

    Analytical Chemistry: Employed as a reagent in colorimetric assays.

Biology

    Staining: Utilized in biological staining techniques to highlight structures in microscopy.

Medicine

    Diagnostic Tools: Potential use in diagnostic assays due to its colorimetric properties.

Industry

    Textile Industry: Applied in the dyeing of fabrics.

    Printing: Used in inks and printing processes.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages and sulfonate groups. The azo groups are responsible for the compound’s color, while the sulfonate groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,4’-bis(2-sulfonatostyryl)biphenyl
  • Tetrasodium 2,2’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(5-amino-4-hydroxy-3,6-disulfonaphthalene-1-sulfonate)

Uniqueness

Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is unique due to its specific arrangement of sulfonate groups and azo linkages, which confer distinct properties such as solubility, stability, and color.

Properties

CAS No.

83784-01-4

Molecular Formula

C37H20N8Na4O12S4

Molecular Weight

988.8 g/mol

IUPAC Name

tetrasodium;3-[[2-methyl-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]diazenyl]-7-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalene-1,5-disulfonate

InChI

InChI=1S/C37H24N8O12S4.4Na/c1-19-13-22(44-40-31-10-5-20-14-24(58(46,47)48)7-8-25(20)36(31)42-44)6-11-30(19)39-38-21-15-28-29(34(16-21)60(52,53)54)17-23(18-35(28)61(55,56)57)45-41-32-12-9-26-27(37(32)43-45)3-2-4-33(26)59(49,50)51;;;;/h2-18H,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4

InChI Key

IJULFKLABVJLFK-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])N7N=C8C=CC9=C(C8=N7)C=CC=C9S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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